

The Retro-Inverse Paradigm: N-Pyrazinylbenzamide Derivatives

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Compound of Interest

Compound Name: 4-tert-butyl-N-pyrazin-2-ylbenzamide
CAS No.: 774589-60-5
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An In-Depth Technical Guide on Structure-Activity Relationships and Synthetic Methodologies[1] Executive Summary & Chemical Rationale

In the landscape of small-molecule drug discovery, the N-pyrazinylbenzamide scaffold represents a critical "retro-amide" modification of the well-established N-phenylpyrazine-2-carboxamide class.[1][2][3][4] While the parent carboxamides are potent antimycobacterial agents (analogues of Pyrazinamide), they often suffer from significant hepatotoxicity (HepG2 cytotoxicity).[4]

The "retro" strategy involves reversing the amide bond vector relative to the aromatic systems. This is not merely a cosmetic change; it fundamentally alters the electronic landscape of the molecule:

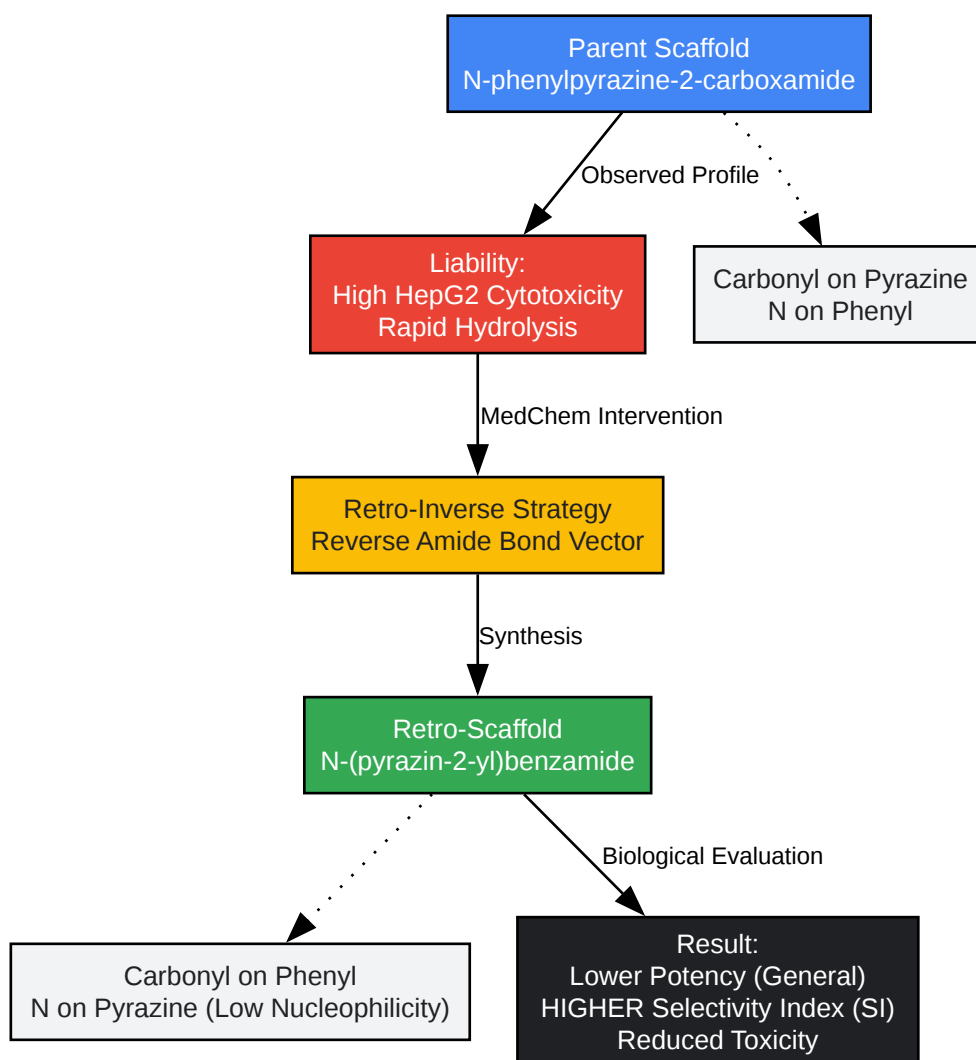
- Electronic Inversion:

- Parent (Carboxamide): The carbonyl is attached to the electron-deficient pyrazine ring.[1] The amide nitrogen is attached to the phenyl ring.
- Retro (Benzamide): The carbonyl is attached to the phenyl ring.[1] The amide nitrogen is attached to the electron-deficient pyrazine ring.[5]
- pKa Shift: In the retro-derivative, the amide nitrogen is linked directly to the electron-withdrawing pyrazine. This significantly increases the acidity of the N-H proton, altering hydrogen-bond donor capability and membrane permeability.
- Metabolic Stability: The retro-amide bond is often more resistant to specific amidases that recognize the parent pyrazinamide motif, potentially improving half-life () and reducing toxic metabolite formation.[1]

This guide focuses on the synthesis, SAR (Structure-Activity Relationship), and biological profiling of these retro-derivatives, specifically within the context of Antimycobacterial (TB) and Glucokinase Activator (T2DM) research.[1]

Structural & Functional Logic (Graphviz Visualization)

The following diagram illustrates the structural divergence and the decision logic for pursuing the retro-scaffold.



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Figure 1: Decision tree illustrating the shift from parent carboxamide to retro-benzamide to address toxicity liabilities.

Pharmacological Profile & SAR

The "Activity vs. Toxicity" Trade-off

Research indicates that while the retro-amide modification often results in a decrease in absolute potency (MIC) against *Mycobacterium tuberculosis* (Mtb) compared to the parent carboxamide, it drastically improves the safety profile.

Feature	Parent (Carboxamide)	Retro (Benzamide)	Implication
Linker	Pyrazine-CO-NH-Phenyl	Pyrazine-NH-CO-Phenyl	Vector Reversal
Mtb Potency	High (MIC < 2 μ M common)	Moderate (MIC 3–25 μ M)	Retro requires optimization
Cytotoxicity	High (HepG2 IC50 low)	Low (HepG2 IC50 high)	Key Advantage
Selectivity Index	Narrow	Wide (>10)	Better therapeutic window

Critical SAR: The 5-Chloro Substitution

A vital insight for researchers working on this scaffold is that the retro-scaffold is essentially inactive without specific activation on the pyrazine ring.

- Unsubstituted Pyrazine: Inactive.[1]
- 6-Chloro Substitution: Weak activity.[1][6]
- 5-Chloro Substitution: Restored Activity.[1][3]
 - Mechanism:[1] The chlorine atom at position 5 (para to the amide nitrogen) likely modulates the lipophilicity (LogP) and the electronic density of the pyrazine ring, facilitating binding to the target (likely FASN1 or ribosomal targets in Mtb).

Lead Compound Profile (Zitko et al.):

- Structure: N-(5-chloropyrazin-2-yl)-4-methylbenzamide[1]
- MIC (Mtb): 6.25 μ g/mL[1][2][3][4][7]
- Toxicity: Low HepG2 inhibition.[1][2]

Experimental Methodologies

Synthetic Challenges

The synthesis of N-pyrazinylbenzamides is more challenging than the parent carboxamides.

- Reason: The amine partner is 2-aminopyrazine.[1] The pyrazine ring is electron-withdrawing, making the exocyclic amino group poorly nucleophilic. Standard EDC/HOBt couplings often fail or proceed with very low yields.[1]
- Solution: Use of Acid Chlorides or high-activity coupling agents (HATU) with non-nucleophilic bases.[1]

Validated Synthetic Protocol

Scope: Synthesis of N-(5-chloropyrazin-2-yl)-4-alkylbenzamides.

Reagents:

- Substituted Benzoic Acid (1.0 eq)[1]
- Thionyl Chloride () or Oxalyl Chloride[1]
- 2-Amino-5-chloropyrazine (1.0 eq)[1]
- Pyridine (solvent/base) or DCM/TEA[1]

Step-by-Step Procedure:

- Activation (Acid Chloride Formation):
 - Dissolve the substituted benzoic acid (e.g., 4-methylbenzoic acid, 2.0 mmol) in anhydrous DCM (10 mL).
 - Add Oxalyl chloride (2.5 mmol) dropwise at 0°C, followed by a catalytic drop of DMF.
 - Stir at room temperature (RT) for 2 hours until gas evolution ceases.

- Evaporate solvent in vacuo to obtain the crude benzoyl chloride.^[1] Note: Do not purify; use immediately.
- Coupling (The Critical Step):
 - Dissolve 2-amino-5-chloropyrazine (2.0 mmol) in anhydrous Pyridine (5 mL). Rationale: Pyridine acts as both solvent and acid scavenger, essential for weak nucleophiles.
 - Add the crude benzoyl chloride (dissolved in 2 mL DCM) dropwise to the pyridine solution at 0°C.
 - Allow the mixture to warm to RT and stir for 12–24 hours.
 - Validation Point: Monitor via TLC (Mobile phase: Hexane:EtOAc 2:1). The starting aminopyrazine is fluorescent; the product is usually UV active but less polar.
- Workup & Purification:
 - Pour reaction mixture into ice-cold water (50 mL).
 - Extract with EtOAc (mL).^{[1][8]}
 - Wash: Wash organic layer with 1M HCl (to remove pyridine), then Sat.^[1], then Brine.^[1]
 - Dry over and concentrate.
 - Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Biological Assay: Microplate Alamar Blue Assay (MABA)

For determination of MIC against *M. tuberculosis* H37Rv.^[1]

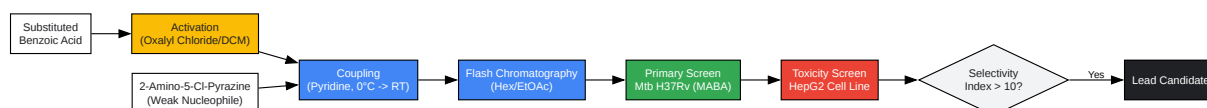
- Inoculum: Dilute Mtb H37Rv culture to

CFU/mL in Middlebrook 7H9 broth.

- Plating: Add 100 μ L of inoculum to 96-well plates containing serial dilutions of the retroamide test compounds (Final conc range: 0.1 – 100 μ g/mL).
- Controls:
 - Positive: Isoniazid (INH) and Rifampicin.[1]
 - Negative: DMSO vehicle (max 1%).[1]
- Incubation: Incubate at 37°C for 7 days.
- Readout: Add 30 μ L of Alamar Blue solution (1:1 mix of 10x Alamar Blue and 10% Tween 80). Incubate 24h.
 - Blue: No growth (Inhibition).[1]
 - Pink: Growth (Metabolic reduction of resazurin).[1]
 - Calculation: MIC is the lowest concentration preventing the color change.[1]

Pathway & Workflow Visualization

The following diagram outlines the synthetic workflow and the subsequent biological filtering process.



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Figure 2: Synthetic workflow and biological triage for N-pyrazinylbenzamide derivatives.

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 - Note: Provides context on the benzamide scaffold in metabolic disease, contrasting with the antimicrobial pyrazine applic

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